molecular formula C5H9NO B1606829 3,3-Dimethylazetidin-2-one CAS No. 7486-91-1

3,3-Dimethylazetidin-2-one

Cat. No.: B1606829
CAS No.: 7486-91-1
M. Wt: 99.13 g/mol
InChI Key: DCAKVVTXKWWUGN-UHFFFAOYSA-N
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Description

3,3-Dimethylazetidin-2-one is a four-membered lactam, also known as a β-lactam. This compound is characterized by its strained ring structure, which imparts unique reactivity and stability. It is a significant scaffold in medicinal chemistry, particularly in the development of antibiotics and enzyme inhibitors .

Synthetic Routes and Reaction Conditions:

    Aza-Michael Addition: One of the efficient synthetic routes involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

    Single Bond Ring Closing: Another method includes the formation of a single bond, either C–C or N–C, through enolate-mediated alkylation and Michael conjugate additions.

Industrial Production Methods: Industrial production often involves the use of catalytic amounts of molecular iodine under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions typically involve the use of metal hydrides such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted azetidinones.

Biochemical Analysis

Biochemical Properties

“2-Azetidinone, 3,3-dimethyl-” interacts with the enzyme 11β-HSD1, which is widely expressed in liver, adipose tissue, and brain . The compound acts as a potent and selective inhibitor against the human and mouse forms of the enzyme . The inhibition of 11β-HSD1 by “2-Azetidinone, 3,3-dimethyl-” can reduce intracellular glucocorticoid concentrations, which has been proposed as a therapeutic approach for metabolic syndrome .

Cellular Effects

The effects of “2-Azetidinone, 3,3-dimethyl-” on cells are largely related to its inhibitory action on 11β-HSD1. By inhibiting this enzyme, the compound can reduce the conversion of inactive glucocorticoid hormone cortisone to the active glucocorticoid hormone cortisol . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of “2-Azetidinone, 3,3-dimethyl-” involves its interaction with 11β-HSD1. The compound binds to the enzyme, inhibiting its ability to convert cortisone to cortisol . This can lead to a reduction in intracellular cortisol concentrations, which can influence various biochemical processes, including enzyme activation or inhibition and changes in gene expression .

Dosage Effects in Animal Models

Ezetimibe has been shown to reduce plasma cholesterol levels in preclinical models of hypercholesterolemia .

Metabolic Pathways

As an inhibitor of 11β-HSD1, it is likely involved in the metabolic pathway of cortisol, influencing the conversion of cortisone to cortisol .

Transport and Distribution

Given its role as an enzyme inhibitor, it is likely that it is transported to sites where 11β-HSD1 is present, such as the liver, adipose tissue, and brain .

Subcellular Localization

Given its role as an enzyme inhibitor, it is likely localized to the cytoplasm where 11β-HSD1 is present .

Properties

IUPAC Name

3,3-dimethylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2)3-6-4(5)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAKVVTXKWWUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337774
Record name Pivalolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7486-91-1
Record name Pivalolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylazetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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